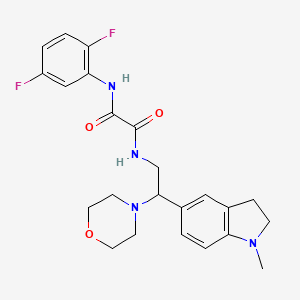![molecular formula C18H17N3O4S2 B2612015 methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-48-0](/img/structure/B2612015.png)
methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Synthesis Analysis
The synthesis of quinazolines often involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone drugs that function as hypnotic/sedatives usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazolinone is a quinazoline with a carbonyl group in the C4N2 ring .Chemical Reactions Analysis
Quinazolines and quinazolinones can undergo various chemical reactions. For instance, the oxygen atom of quinazoline 3-oxides can participate in ring-closure reactions to yield polycyclic derivatives .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .科学的研究の応用
Anti-Cancer Activity
Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have potential applications in cancer treatment.
Anti-Inflammatory Activity
Quinazoline derivatives have shown anti-inflammatory properties . They can be used to reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma.
Anti-Bacterial Activity
These compounds have demonstrated anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.
Analgesic Activity
Quinazoline derivatives can also act as analgesics . They can help to relieve pain, which can be beneficial in a variety of medical conditions.
Anti-Viral Activity
These compounds have shown anti-viral properties . They can inhibit the replication of viruses, which could make them useful in the treatment of viral infections.
Anti-Oxidant Activity
Quinazoline derivatives have demonstrated anti-oxidant properties . They can neutralize harmful free radicals in the body, which can help to prevent damage to cells and tissues.
Anti-Diabetic Activity
Quinazoline derivatives have also shown anti-diabetic properties . They can help to regulate blood sugar levels, which can be beneficial for individuals with diabetes.
作用機序
将来の方向性
Quinazolines and quinazolinones have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of biological properties . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .
特性
IUPAC Name |
methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-17(24)9-6-7-11-12(8-9)21-14(20-15(11)22)13(27-18(21)26)16(23)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPCMOPGWEUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2611933.png)
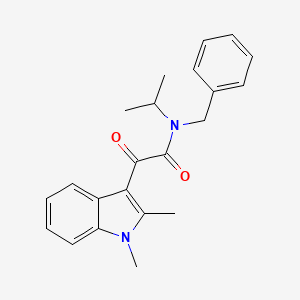

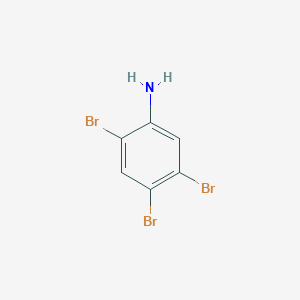
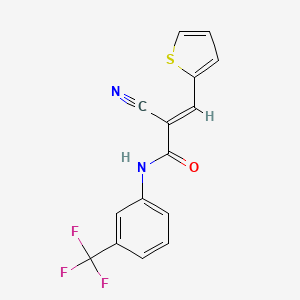
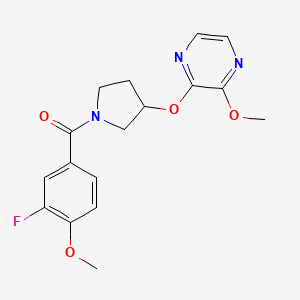
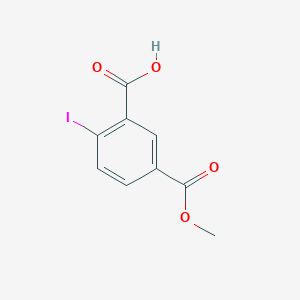

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2611945.png)

![N-methyl-1-[2-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2611948.png)

